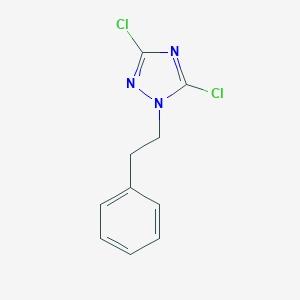
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate, also known as Diclazuril, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 407.24 g/mol. Diclazuril is a benzene derivative that belongs to the carbamate family of compounds.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is not fully understood. However, it is believed that 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate inhibits the development of coccidia by interfering with their metabolism. 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate may also interfere with the synthesis of DNA and RNA in coccidia.
Biochemical and Physiological Effects:
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate has been shown to have a selective effect on coccidia, with little or no effect on the host animal. 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is rapidly absorbed from the gastrointestinal tract and is widely distributed in the body. It is metabolized in the liver and excreted in the urine and feces.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate in lab experiments include its high efficacy against coccidia, its low toxicity, and its selectivity for coccidia. However, 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate has some limitations, including its high cost, the need for repeated administration, and the possibility of developing resistance in coccidia.
Orientations Futures
There are several future directions for the use of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate in scientific research. These include the development of new formulations of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate that are more effective and less expensive, the study of the mechanism of action of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate, and the investigation of the potential use of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate in the treatment of other parasitic infections.
Conclusion:
In conclusion, 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is a chemical compound that is widely used in scientific research as an antiprotozoal agent. It is effective against coccidia and is used in the treatment of coccidiosis in animals. 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate has a selective effect on coccidia and has little or no effect on the host animal. Although 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate has some limitations, it has several advantages, including its high efficacy and low toxicity. There are several future directions for the use of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate in scientific research, including the development of new formulations and the investigation of its potential use in the treatment of other parasitic infections.
Méthodes De Synthèse
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate can be synthesized by reacting 3,4-dichloroaniline with 2-(3,4-dimethoxyphenyl)ethyl isocyanate in the presence of a base. The reaction yields 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate as a white crystalline powder. The purity of 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is widely used in scientific research as an antiprotozoal agent. It is effective against coccidia, which are parasitic protozoa that infect poultry, cattle, and other animals. 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is also used to treat coccidiosis in animals. In addition, 2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate is used in the study of the mechanism of action of antiprotozoal agents.
Propriétés
Nom du produit |
2-(3,4-Dimethoxyphenyl)ethyl (3,4-dichlorophenyl)carbamate |
|---|---|
Formule moléculaire |
C17H17Cl2NO4 |
Poids moléculaire |
370.2 g/mol |
Nom IUPAC |
2-(3,4-dimethoxyphenyl)ethyl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C17H17Cl2NO4/c1-22-15-6-3-11(9-16(15)23-2)7-8-24-17(21)20-12-4-5-13(18)14(19)10-12/h3-6,9-10H,7-8H2,1-2H3,(H,20,21) |
Clé InChI |
HJXOQWDRDUDCRN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCOC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CCOC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B249383.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)



![3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249400.png)
![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)


![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)
![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-[(4-fluorobenzyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B249410.png)